Cholesta-4,7-dien-3-one

Vue d'ensemble

Description

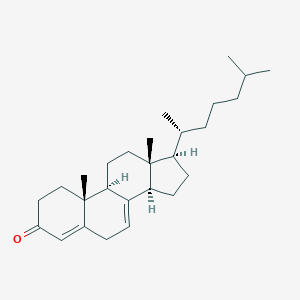

Cholesta-4,7-dien-3-one: is a steroidal compound with the molecular formula C27H42O . It is a derivative of cholesterol and is characterized by the presence of double bonds at the 4th and 7th positions and a ketone group at the 3rd position. This compound is of significant interest in the field of biochemistry and pharmacology due to its role as an intermediate in the biosynthesis of various steroids.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Oxidation of Cholesterol: Cholesta-4,7-dien-3-one can be synthesized from cholesterol through a series of oxidation reactions.

Isomerization: Another method involves the isomerization of cholesta-4,6-dien-3-one to this compound using specific catalysts and reaction conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Cholesta-4,7-dien-3-one undergoes oxidation reactions to form various oxidized derivatives.

Substitution: Substitution reactions involving this compound can lead to the formation of various substituted derivatives.

Major Products Formed:

Cholesta-4,6-dien-3-one: Formed through isomerization reactions.

Cholesta-4-en-3-one: Formed through reduction reactions.

Applications De Recherche Scientifique

Chemistry: Cholesta-4,7-dien-3-one is used as an intermediate in the synthesis of various steroidal compounds. It serves as a precursor for the synthesis of androstenedione and other steroid hormones .

Biology: In biological research, this compound is used to study the metabolism of cholesterol and its derivatives. It is also used in the investigation of enzyme-catalyzed reactions involving steroids .

Medicine: It is also being explored for its role in the synthesis of vitamin D analogs .

Industry: In the industrial sector, this compound is used in the production of steroidal intermediates and as a starting material for the synthesis of various pharmaceuticals .

Mécanisme D'action

Cholesta-4,7-dien-3-one exerts its effects primarily through its role as an intermediate in the biosynthesis of steroids. It undergoes enzymatic transformations to form various biologically active steroids. The compound interacts with specific enzymes such as cholesterol oxidase and steroid dehydrogenases , which catalyze its conversion to other steroidal compounds .

Comparaison Avec Des Composés Similaires

Cholesta-4,6-dien-3-one: Similar in structure but with double bonds at the 4th and 6th positions.

Cholesta-4-en-3-one: Lacks the double bond at the 7th position.

Cholesta-3,5-dien-7-one: Has double bonds at the 3rd and 5th positions and a ketone group at the 7th position.

Uniqueness: Cholesta-4,7-dien-3-one is unique due to its specific double bond configuration and its role as an intermediate in the biosynthesis of various steroids. Its distinct structure allows it to participate in specific enzymatic reactions that are not possible with other similar compounds .

Activité Biologique

Cholesta-4,7-dien-3-one is a steroid compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its effects on various health conditions, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of cholesterol, characterized by the presence of double bonds at positions 4 and 7. Its chemical formula is , with a molecular weight of 400.65 g/mol. The compound is part of a larger family of sterols that are significant in both biological and pharmaceutical contexts.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines. For instance, a study reported that certain sterols, including this compound, demonstrated cytotoxic effects against breast cancer cells by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Effects

This compound also displays anti-inflammatory properties. It has been implicated in the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This activity may be beneficial in conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. Research indicates that this compound can inhibit the growth of bacteria and fungi, suggesting its potential use in treating infections .

The biological activities of this compound are believed to be mediated through several mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to decreased proliferation.

- Apoptosis Induction : It promotes programmed cell death in malignant cells via mitochondrial pathways.

- Cytokine Modulation : this compound regulates the expression of cytokines involved in inflammation.

Case Study 1: Cancer Cell Lines

In vitro studies have demonstrated that this compound significantly reduces the viability of MCF-7 breast cancer cells. The IC50 value was determined to be around 15 µM, indicating potent anticancer activity compared to standard chemotherapeutic agents .

Case Study 2: Inflammatory Models

In an animal model of inflammation, administration of this compound resulted in a marked reduction in paw edema and lower levels of inflammatory markers such as TNF-alpha and IL-6 .

Table 1: Biological Activities of this compound

Propriétés

IUPAC Name |

(9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,17-19,23-25H,6-9,11-16H2,1-5H3/t19-,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFZVVVDTKTSRR-JRFVBUDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70937470 | |

| Record name | Cholesta-4,7-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16826-35-0 | |

| Record name | Cholesta-4,7-dien-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016826350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesta-4,7-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.